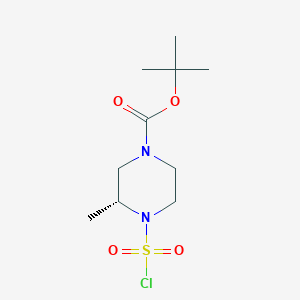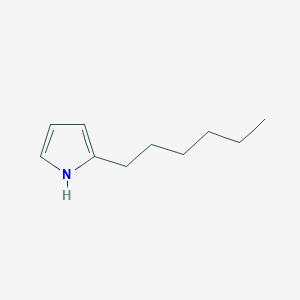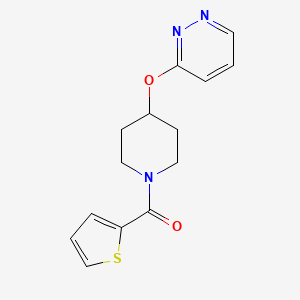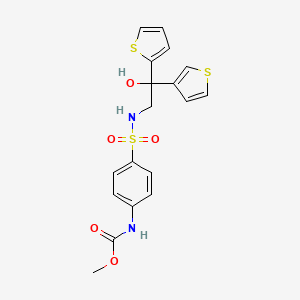![molecular formula C10H12BrNS B2884616 [1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine CAS No. 1482192-75-5](/img/structure/B2884616.png)
[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine” is a chemical compound with the CAS Number: 1482192-75-5 . It has a molecular weight of 258.18 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10(7-12)5-6-10/h1-4H,5-7,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine” is a liquid at room temperature . It has a molecular weight of 258.18 . The InChI code for this compound is 1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10(7-12)5-6-10/h1-4H,5-7,12H2 , which provides information about its molecular structure.Scientific Research Applications
Antioxidant Properties of Bromophenol Derivatives
A study by Çetinkaya et al. (2012) synthesized derivatives of bromophenol and evaluated their antioxidant activities. The study found that synthesized bromophenols showed effective antioxidant power, suggesting that bromophenol derivatives could have potential applications in developing antioxidant agents Çetinkaya, Göçer, Menzek, & Gülçin, 2012.
Synthesis Techniques for Bromophenyl Compounds
Research by Yar et al. (2009) demonstrated the use of bromoethylsulfonium salt as an effective agent for synthesizing 6- and 7-membered 1,4-heterocyclic compounds, indicating the utility of bromophenyl-related chemistry in generating complex molecular structures Yar, McGarrigle, & Aggarwal, 2009.
Applications in Organic Synthesis
Kobayashi et al. (2013) explored the synthesis of 2,3-dihydro-1H-isoindole-1-thiones via bromine–lithium exchange, demonstrating the role of bromophenyl compounds in facilitating novel organic synthesis pathways Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013.
Anticancer Potential of Bromophenol Derivatives
A novel bromophenol derivative, BOS-102, showed promising anticancer activities against human lung cancer cell lines in a study by Guo et al. (2018). This study highlights the potential therapeutic applications of bromophenol derivatives in cancer treatment Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following the associated precautionary statements .
properties
IUPAC Name |
[1-(4-bromophenyl)sulfanylcyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10(7-12)5-6-10/h1-4H,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYUDWWTYFPDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)SC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine | |
CAS RN |
1482192-75-5 |
Source


|
| Record name | [1-(4-bromophenyl)sulfanylcyclopropyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2884536.png)
![Ethyl 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2884537.png)
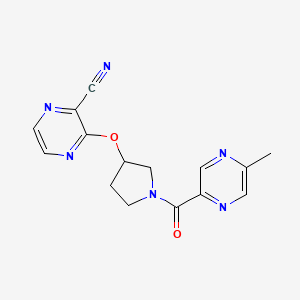
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2884540.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2884544.png)
![3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884545.png)
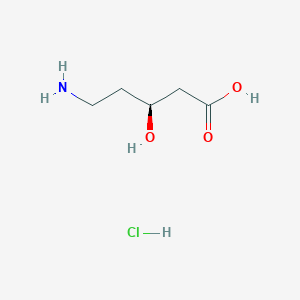
![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2884548.png)
